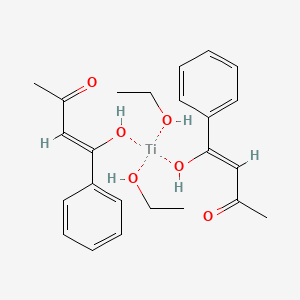
ethanol;(Z)-4-hydroxy-4-phenylbut-3-en-2-one;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Budotitane is a titanium metal complex, coordinated with asymmetric beta-diketonate ligands, with antineoplastic activity. Although the exact mechanism of action remains to be elucidated, budotitane potentially binds either to macromolecules via coordinative covalent bonds, or via intercalation between nucleic acids strands by the aromatic ring of the beta-diketonate. In addition, this agent appears to cause cardiac arrhythmias and is toxic to the liver and kidneys at higher doses. The development of budotitane was halted due to the rapid loss of its labile groups under physiological conditions.
Applications De Recherche Scientifique
Photocatalytic Applications
Heterogeneous Photocatalysis : Titanium dioxide, in combination with ethanol, is utilized in photocatalytic degradation processes. For instance, the photocatalytic transformation of salbutamol in aqueous titanium dioxide suspensions has been studied under simulated solar irradiation, demonstrating efficient drug decomposition and the assessment of mineralization and toxicity (Sakkas et al., 2007)(Sakkas et al., 2007).
Photocatalytic Oxidation of Alcohols : Research has shown that titanium dioxide-based composites can be used for the selective oxidation of soluble aromatic alcohols in water under mild conditions via photocatalysis. This process involves grafting specific compounds onto the surface of titanium dioxide, enhancing its efficiency (Abd-Elaal et al., 2015)(Abd-Elaal et al., 2015).
Nanoparticle Research and Applications
Enhancement of Bioactivity : The addition of ethanol to the electrolytic solution used in micro-arc oxidation techniques for creating hydroxyapatite/titanium dioxide coatings on titanium improves the bioactivity of the material. This process is significant in enhancing the properties of materials used for implants (Bai et al., 2016)(Bai et al., 2016).
Hydrogen Production : Studies have explored the use of titanium dioxide nanoparticles in conjunction with ethanol for hydrogen production, specifically looking at the catalytic performance of Ni-Ti-Zr metal oxide catalysts in the auto-thermal reforming of ethanol (Youn et al., 2009)(Youn et al., 2009).
Bioactive Coating Fabrication
- Bioactive Coating on Implants : Research on bioactive coating fabricated by micro-arc oxidation combined with electrophoretic deposition has shown that the use of ethanol in the electrolytic solution can significantly improve the properties of the coating, leading to increased bioactivity potential (Bai et al., 2016)(Bai et al., 2016).
Ethanol as a Solvent in Spectroscopic Studies
- Spectroscopic Interactions : Titanium dioxide nanoparticles' interactions with pharmacologically active compounds in ethanol solvent have been studied using spectroscopic methods, providing insights into the dynamics of these interactions and their potential applications (Desai et al., 2017)(Desai et al., 2017).
Propriétés
Formule moléculaire |
C24H32O6Ti |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
ethanol;(Z)-4-hydroxy-4-phenylbut-3-en-2-one;titanium |
InChI |
InChI=1S/2C10H10O2.2C2H6O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7,12H,1H3;2*3H,2H2,1H3;/b2*10-7-;;; |
Clé InChI |
LMAKZMDRIBXCCI-JPFZJSEDSA-N |
SMILES isomérique |
CCO.CCO.CC(=O)/C=C(\O)/C1=CC=CC=C1.CC(=O)/C=C(\O)/C1=CC=CC=C1.[Ti] |
SMILES |
CCO.CCO.CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Ti] |
SMILES canonique |
CCO.CCO.CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Ti] |
Synonymes |
udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


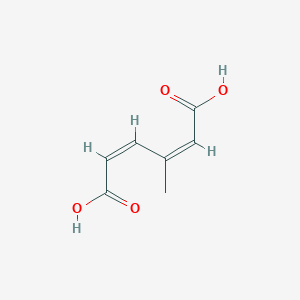


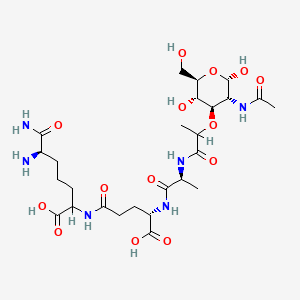


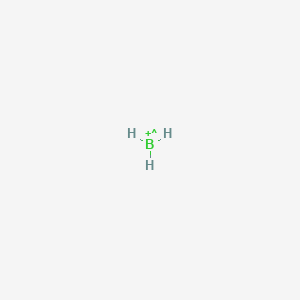

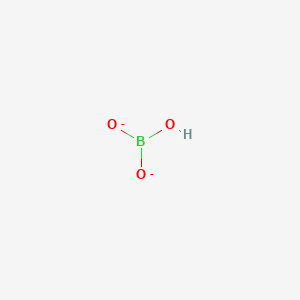
![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)



![8-benzylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B1231607.png)
